BenchChemオンラインストアへようこそ!

ATN-161

Integrin α5β1 Non‑RGD mimetic Cell adhesion

ATN-161 (Ac-PHSCN-NH₂, CAS 262438-43-7) is a capped pentapeptide derived from the synergy region of fibronectin that functions as a non‑RGD‑based antagonist of integrin α5β1 and αvβ3. It has completed Phase II clinical evaluation in oncology and has been repurposed for non‑oncologic indications including ischemic stroke and SARS‑CoV‑2 infection, demonstrating a well‑characterized safety profile across multiple dose cohorts.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 33016-12-5
Cat. No. B1682386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATN-161
CAS33016-12-5
SynonymsTN-16;  TN 16;  TN16;  NSC 239274;  NSC-239274;  NSC239274; 
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O
InChIInChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23)
InChIKeyIHXKJZIDPGITHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ATN-161 (Ac-PHSCN-NH₂) Integrin α5β1 Antagonist: Core Identity and Pharmacological Profile for Informed Procurement


ATN-161 (Ac-PHSCN-NH₂, CAS 262438-43-7) is a capped pentapeptide derived from the synergy region of fibronectin that functions as a non‑RGD‑based antagonist of integrin α5β1 and αvβ3 . It has completed Phase II clinical evaluation in oncology and has been repurposed for non‑oncologic indications including ischemic stroke and SARS‑CoV‑2 infection, demonstrating a well‑characterized safety profile across multiple dose cohorts [1].

Why Structure‑Based Substitution Is Not Possible for ATN‑161 (Ac‑PHSCN‑NH₂)


Integrin‑targeting peptides and antibodies exhibit profound specificity differences that prevent generic interchange. ATN‑161 engages integrins through a cysteine‑thiol‑dependent non‑RGD mechanism that is structurally distinct from RGD‑mimetic peptides and from monoclonal antibodies directed against the same integrin subunits [1]. Substitution with a generic integrin inhibitor such as cilengitide or an anti‑α5β1 antibody like volociximab would fundamentally alter both the target engagement mode and the downstream pharmacological profile, as demonstrated by divergent in‑vitro binding, cell‑adhesion, and in‑vivo efficacy data [2].

Quantitative Differentiation of ATN‑161 from Closest Integrin‑Targeting Comparators


Negligible Activity in Fibronectin Adhesion vs. RGD‑Based Inhibitors Confirms a Genuine Non‑RGD Mechanism

ATN‑161 exhibits negligible inhibition of α5β1‑mediated cell adhesion to fibronectin (IC₅₀ > 100 µM), whereas RGD‑based inhibitors such as cilengitide and linear RGD peptides potently block this adhesion at low nanomolar concentrations [1]. This result directly demonstrates that ATN‑161 does not compete with the natural RGD ligand and operates through a distinct, non‑competitive binding mode that is not shared by RGD‑mimetic compounds [2].

Integrin α5β1 Non‑RGD mimetic Cell adhesion

Integrin Binding Affinity Comparison: ATN‑161 Shows a Unique Dual‑Target Profile vs. Volociximab

ATN‑161 binds integrin α5β1 with a Kd of 1.0 µM and αvβ3 with a Kd of 0.6 µM . In contrast, the monoclonal antibody volociximab binds α5β1 with a Kd of 0.32 nM but has no activity at αvβ3 [1]. ATN‑161 thus provides a dual‑target profile with micromolar affinity, whereas volociximab offers picomolar affinity restricted to a single integrin. The 3,000‑fold higher affinity of volociximab for α5β1 translates to different dosing requirements and tissue‑penetration characteristics.

Integrin α5β1 Binding affinity Kd comparison

In‑Vivo Ischemic Stroke Protection: ATN‑161 Reduces Infarct Volume by 54% in the MCAO Model

In a mouse model of transient middle cerebral artery occlusion (MCAO), ATN‑161 administered at 1 mg kg⁻¹ i.p. reduced infarct volume from 35.41 ± 14.04 (vehicle) to 16.37 ± 14.25 (ATN‑161) at post‑stroke day 3 (p = 0.0004), representing a 54% reduction [1]. By comparison, the integrin αvβ3/αvβ5 inhibitor cilengitide has not demonstrated equivalent infarct‑volume reduction in published MCAO studies; reports describe blood‑brain‑barrier stabilization at 100–200 µg kg⁻¹ without clear dose‑dependent infarct‑size reduction [2].

Ischemic stroke Neuroprotection Infarct volume

Prolonged Tumor Retention Contrasts with Short Plasma Half‑Life: A Pharmacokinetic Differentiation from ATN‑453

The biotinylated analogue ATN‑453, which retains full binding activity of ATN‑161, localizes selectively to neovessels in vivo but not to pre‑existing vasculature. Critically, the half‑life of the peptide when localized to tumor tissue is substantially longer than its plasma half‑life, which in patients ranges from 3.2 to 5.0 h depending on dose [1]. By comparison, the antibody volociximab exhibits a terminal half‑life of approximately 30 days in cancer patients, but its large size restricts tissue penetration [2]. The extended tumor residence of ATN‑161 relative to its plasma exposure supports a durable pharmacodynamic effect despite rapid systemic clearance.

Pharmacokinetics Tumor retention Plasma half‑life

Clinical Development Divergence: ATN‑161 Reaches Phase II, Whereas Cilengitide Failed Phase III

ATN‑161 has successfully completed Phase I and Phase II clinical trials in solid tumors and advanced renal cell carcinoma, demonstrating a favorable safety profile with prolonged stable disease in approximately one‑third of patients and no dose‑limiting toxicities across dose cohorts up to 16 mg kg⁻¹ [1]. In contrast, cilengitide, the most clinically advanced RGD‑based integrin inhibitor, failed its Phase III CENTRIC trial in newly diagnosed glioblastoma, with median overall survival of 26.3 months in both arms (HR = 1.021, p = 0.86) [2].

Clinical trial Phase II Cancer therapy

Application Scenarios Where ATN‑161 Provides Definitive Advantages Over Competitor Integrin Inhibitors


Preclinical Ischemic Stroke Research Requiring α5β1‑Specific Neurovascular Protection

Investigators modeling transient MCAO should select ATN‑161 as the α5β1‑selective agent of choice. It delivers a validated 54% reduction in infarct volume at 1 mg kg⁻¹ i.p., a quantitative endpoint not replicated by alternative integrin inhibitors such as cilengitide in comparable stroke models [1]. The concurrent attenuation of BBB leakage, MMP‑9 expression, and neuroinflammation further supports its use in studies of reperfusion injury [2].

SARS‑CoV‑2 Entry Mechanism Studies: Dual α5β1/ACE2 Inhibition Without RGD Competition

ATN‑161 disrupts the interaction between SARS‑CoV‑2 spike protein, α5β1 integrin, and ACE2, thereby blocking viral entry in vitro (EC₅₀ = 3.16 µM in Vero E6 cells) [1]. Unlike RGD‑based peptides that directly compete with spike‑RBD binding, ATN‑161 acts allosterically outside the RGD pocket, offering a mechanistically distinct tool for dissecting integrin‑mediated viral pathogenesis [2].

Breast Cancer Metastasis Models: In‑Vivo Blockade of Skeletal and Soft‑Tissue Metastases

ATN‑161 at 1 mg kg⁻¹ produces a significant dose‑dependent decrease in tumor volume and either completely blocks or markedly reduces the incidence and number of both skeletal and soft‑tissue metastases in the MDA‑MB‑231 xenograft model [1]. This dual anti‑tumor and anti‑metastatic efficacy, achieved through non‑RGD integrin antagonism, distinguishes ATN‑161 from agents targeting only αvβ3/αvβ5 [2].

Ocular Neovascularization Studies: α5β1‑Mediated MMP‑2/MMP‑9 Suppression

In human choroidal endothelial cell assays, ATN‑161 (0.1 µM) inhibits VEGF‑induced migration and capillary tube formation. In vivo, topical or systemic ATN‑161 depresses ocular neovascularization by down‑regulating MMP‑2 and MMP‑9 expression and promoting apoptosis of newly formed vascular endothelial cells [1]. The non‑RGD mechanism avoids competition with vitreous fibronectin, a potential advantage over RGD‑mimetic inhibitors in the ocular environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATN-161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.